2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring three key motifs:
- A 4-(4-fluorophenyl)piperazine moiety, known for its role in modulating receptor binding (e.g., serotonin or dopamine receptors) due to fluorine’s electronegativity and piperazine’s conformational flexibility .
- A 5-methoxy-4-oxopyridin-1(4H)-yl ring, a heterocyclic system that may influence solubility and hydrogen-bonding interactions with biological targets .
- An N-(4-methoxyphenyl)acetamide group, a common pharmacophore in bioactive molecules, where the methoxy group enhances lipophilicity and metabolic stability compared to unsubstituted phenyl rings .
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-23-9-5-20(6-10-23)28-26(33)18-31-17-25(35-2)24(32)15-22(31)16-29-11-13-30(14-12-29)21-7-3-19(27)4-8-21/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEBKDAEHXOMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Insights from Comparative Analysis
The 5-methoxy group on pyridinone increases electron density, which could stabilize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Impact of Piperazine Substitution :
- The 4-fluorophenyl-piperazine moiety in the target compound likely improves blood-brain barrier penetration relative to unsubstituted piperazines (e.g., Compound 16 in ) due to fluorine’s lipophilicity .
- Comparatively, nitro-substituted analogues () may exhibit reactive metabolite risks , limiting therapeutic utility .
N-(4-Methoxyphenyl)acetamide Group :
- This group is recurrent in bioactive molecules (e.g., Compound 38 in ) and contributes to metabolic stability by resisting cytochrome P450 oxidation .
- However, simpler derivatives like Metacetin () lack the complexity needed for multitarget engagement, underscoring the importance of hybrid structures .
Anticancer Potential: The target compound’s pyridinone and fluorophenyl-piperazine motifs align with antitumor mechanisms observed in quinazoline sulfonamides () and thiazole derivatives (). These include topoisomerase inhibition or receptor tyrosine kinase modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
